6-O-Desmethyl terazosin

説明

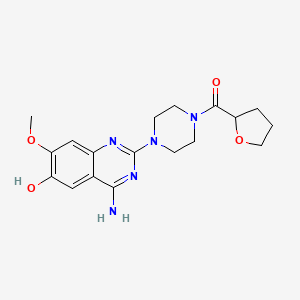

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQALIJJROIUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-89-6 | |

| Record name | 6-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O886C86WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Pathways of 6 O Desmethyl Terazosin

Identification of Hepatic Metabolism as the Primary Route of Terazosin (B121538) Biotransformation

The biotransformation of terazosin, a quinazoline (B50416) derivative, predominantly occurs in the liver. drugbank.comnih.govnih.govrelis.no Extensive hepatic metabolism is the primary route for the breakdown of the parent drug. nih.govhres.camedicines.org.uk Studies have shown that terazosin undergoes significant metabolism in the liver, with the majority of the circulating dose being converted into various metabolites. drugbank.comfda.govmedscape.comprobes-drugs.org The liver's central role is further underscored by the fact that the major route of elimination for terazosin and its metabolites is through the biliary tract into the feces. nih.govhres.camedicines.org.uk Approximately 60% of an administered dose is excreted in the feces, with the remainder being eliminated in the urine. hres.camedicines.org.ukfda.govprobes-drugs.org This extensive hepatic processing highlights the liver as the principal site for the metabolic fate of terazosin. drugs.comchemicalbook.in

In Vitro Studies of Terazosin Metabolism and 6-O-Desmethyl Terazosin Formation

In vitro experimental models are crucial for elucidating the specific mechanisms of drug metabolism. wuxiapptec.com For terazosin, these studies have provided detailed insights into the formation of this compound.

Enzyme Systems Involved in O-Demethylation (e.g., Cytochrome P450 isoforms)

The enzymatic process of O-demethylation of terazosin is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. urology-textbook.comeuropa.eu While the specific human CYP isoforms responsible for the formation of all terazosin metabolites have not been fully characterized, studies in rat models have implicated CYP3A1 and/or CYP3A2 in the metabolism of terazosin. nih.govresearchgate.netnih.gov In humans, CYP3A4 is suggested to be involved in the metabolism of similar compounds and is a known pathway for terazosin metabolism. urology-textbook.comnih.govresearchgate.net These enzymes, located predominantly in the liver, are responsible for catalyzing the oxidative reactions, including O-demethylation, that lead to the formation of metabolites like this compound. frontiersin.org

Characterization of Metabolic Intermediates

In vitro studies have successfully identified several key metabolic intermediates resulting from the biotransformation of terazosin. drugbank.com The primary metabolites recovered include:

this compound drugbank.commedscape.comprobes-drugs.orgchemicalbook.in

7-O-Desmethyl terazosin drugbank.comnih.gov

A piperazine (B1678402) derivative drugbank.comrelis.nomedscape.comprobes-drugs.org

A diamine derivative drugbank.commedscape.comprobes-drugs.org

The formation of this compound and 7-O-Desmethyl terazosin occurs through the O-demethylation of the two methoxy (B1213986) groups on the quinazoline ring. nih.gov The piperazine and diamine derivatives are formed through hydrolysis of the amide bond and subsequent cleavage of the piperazine ring. relis.no

Table 1: Major Metabolites of Terazosin

| Metabolite | Metabolic Pathway |

|---|---|

| This compound | O-Demethylation |

| 7-O-Desmethyl terazosin | O-Demethylation |

| Piperazine derivative | Hydrolysis |

| Diamine derivative | Hydrolysis and Ring Cleavage |

In Vivo Metabolic Pathways and Elimination of this compound (Non-human studies)

Non-human in vivo studies, particularly in rats and dogs, have been instrumental in understanding the metabolic pathways and elimination of terazosin and its metabolites. admescope.com The disposition of terazosin in animals has been found to be qualitatively similar to that in humans. fda.gov

In rats, studies have confirmed that the metabolism of terazosin is significantly influenced by CYP3A1 and/or CYP3A2 enzymes. nih.govnih.gov Following oral administration in animal models, terazosin is absorbed and undergoes extensive hepatic metabolism. The metabolites, including this compound, are then eliminated from the body. The primary route of excretion is via the feces, which accounts for approximately 60% of the administered dose, with the remaining 40% being excreted in the urine. hres.cafda.govgoogle.com This indicates a significant role for biliary excretion. nih.govrelis.nohres.camedicines.org.uk Studies in rats have shown that metabolites can be detected in various tissues, with the liver and kidney showing high concentrations, indicating their roles in metabolism and excretion. mdpi.com The elimination half-life of the parent compound and its metabolites varies across different species. nih.gov

Table 2: Elimination of Terazosin and Metabolites in Animals

| Parameter | Finding in Animal Studies | Primary Reference Species |

|---|---|---|

| Primary Route of Elimination | Feces (via biliary excretion) | Rat, Dog |

| Approximate Fecal Excretion | ~60% of administered dose | Rat |

| Approximate Urinary Excretion | ~40% of administered dose | Rat |

| Key Metabolic Enzymes | CYP3A1, CYP3A2 | Rat |

Pharmacological and Biological Characterization of 6 O Desmethyl Terazosin

In Vitro Receptor Binding and Functional Assays

6-O-Desmethyl terazosin (B121538) is a principal metabolite of terazosin, a medication utilized for managing benign prostatic hyperplasia and hypertension. probes-drugs.orgdrugbank.compharmacompass.com The pharmacological activity of this metabolite, particularly its interaction with alpha-1 (α1) adrenoceptor subtypes, is a subject of scientific interest. While specific binding affinity data (Ki or IC50 values) for 6-O-Desmethyl terazosin is not extensively detailed in the provided search results, inferences can be drawn from studies on its parent compound, terazosin.

Table 1: Comparative Receptor Binding Characteristics

| Compound | Target Receptor Subtypes | Binding Affinity/Selectivity |

|---|---|---|

| Terazosin | α1A, α1B, α1D | Non-selective in vitro, with similar affinity for all subtypes. drugbank.comnih.gov May show some in vivo selectivity for α1A and α1D over α1B. nih.gov |

| This compound | α1A, α1B, α1D | Specific binding data is not fully characterized, but it is hypothesized to contribute to the in vivo α1-adrenoceptor binding activity and may possess a distinct subtype selectivity profile compared to terazosin. nih.gov |

Cellular and Molecular Effects in Preclinical Models

Recent research has uncovered a novel mechanism of action for terazosin and, by extension, its metabolites, involving the activation of glycolysis. Specifically, terazosin has been shown to bind to and activate phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway. mdpi.comfrontiersin.orguiowa.edu This activation leads to an increase in ATP production. mdpi.comuiowa.edu While these studies primarily focus on terazosin, the findings have implications for its metabolites. The research indicates that by targeting Pgk1, terazosin and its analogs can enhance cellular energy metabolism, which may be neuroprotective. frontiersin.org This suggests a therapeutic potential beyond its traditional use, extending to neurodegenerative diseases. frontiersin.orguiowa.edu The stimulation of the Pgk1 step in glycolysis is thought to be beneficial in combating diseases associated with metabolic stress. uiowa.edu

Preclinical studies using cell cultures have demonstrated that terazosin possesses anti-oxidative and anti-inflammatory properties. mdpi.comnih.gov In models of oxidative stress, such as those induced by hydrogen peroxide (H₂O₂), terazosin has shown protective effects. nih.gov Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, which can lead to cellular damage. sigmaaldrich.comnih.gov

Terazosin has been found to exert anti-inflammatory effects by downregulating the NF-κB-GSDMD signaling pathway. mdpi.com It inhibits the activation of NF-κB p65 and reduces the expression of Caspase-1 and GSDMD, which are involved in inflammatory responses. mdpi.com Furthermore, in models of gastrointestinal inflammation, terazosin has been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α. nih.gov These findings in cell culture models suggest that the anti-inflammatory and anti-oxidative actions of terazosin, and likely its metabolites, contribute to its therapeutic effects. mdpi.comnih.gov

Terazosin has been shown to exhibit anti-cell death properties, including the inhibition of apoptosis and pyroptosis in preclinical models. mdpi.comnih.gov Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. nih.gov Pyroptosis is a form of regulated cell death that is inherently inflammatory and is mediated by the gasdermin family of proteins. archivesofmedicalscience.comnih.gov

Studies have indicated that terazosin can curb apoptosis by activating Pgk1 and subsequently increasing ATP levels. mdpi.com In the context of inflammation and cell death, terazosin has been found to block cell pyroptosis induced by oxidative stress. nih.gov This is achieved, in part, by inhibiting the NF-κB-GSDMD signaling axis, which plays a role in mediating pyroptosis. mdpi.comnih.gov The ability of terazosin to modulate these cell death pathways underscores its potential protective effects in various disease models.

Table 2: Summary of Cellular and Molecular Effects

| Effect | Pathway/Mechanism | Preclinical Model Finding |

|---|---|---|

| Glycolysis Activation | Pgk1 pathway modulation | Terazosin binds to and activates Pgk1, leading to increased ATP production. mdpi.comfrontiersin.orguiowa.edu |

| Anti-Oxidation | Reduction of oxidative stress | Terazosin demonstrates protective effects in cell culture models of oxidative stress. nih.gov |

| Anti-Inflammation | NF-κB-GSDMD pathway | Terazosin downregulates the NF-κB-GSDMD signaling pathway and reduces pro-inflammatory cytokines. mdpi.comnih.gov |

| Anti-Cell Death | Apoptosis and Pyroptosis Inhibition | Terazosin inhibits apoptosis by activating Pgk1 and blocks pyroptosis through the NF-κB-GSDMD axis. mdpi.comnih.gov |

Preclinical In Vivo Investigations of Biological Activities (Non-human animal models)

Neuroprotective Effects (e.g., in models of neurodegenerative diseases)

There are no specific preclinical in vivo studies available in the searched literature that investigate the neuroprotective effects of this compound. Research in this area has centered on terazosin, which has been shown to exhibit neuroprotective qualities in various animal models of neurodegenerative diseases, such as Parkinson's disease and stroke, by enhancing the activity of the enzyme phosphoglycerate kinase 1 (Pgk1). nih.govfrontiersin.orgfrontiersin.org

Effects on Gastrointestinal Disorders in Animal Models

Detailed preclinical investigations into the effects of this compound on gastrointestinal disorders in animal models are not found in the available search results. The parent compound, terazosin, has been studied in mouse models of gastric ulcer and ulcerative colitis, where it demonstrated protective effects. nih.gov

Structure Activity Relationship Sar Studies of 6 O Desmethyl Terazosin

Comparative SAR Analysis with Parent Compound (Terazosin)

Terazosin (B121538) is a quinazoline-based compound that functions as a selective antagonist of alpha-1 adrenoceptors, though it does not show significant selectivity among the α1A, α1B, and α1D subtypes. drugbank.comprobes-drugs.orgncats.io Its mechanism of action involves blocking these receptors in smooth muscle, leading to vasodilation and relaxation of prostatic tissue. probes-drugs.orgnih.gov The metabolic process in humans extensively converts terazosin into several derivatives, with 6-O-desmethyl terazosin being one of the major metabolites recovered. drugbank.comprobes-drugs.orgpharmacompass.comnih.gov

Below is a comparative table of the chemical properties of terazosin and its 6-O-desmethyl metabolite.

| Property | Terazosin | This compound |

| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone nih.gov | (4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone simsonpharma.com |

| Molecular Formula | C₁₉H₂₅N₅O₄ nih.gov | C₁₈H₂₃N₅O₄ simsonpharma.comnih.gov |

| Molecular Weight | 387.43 g/mol nih.govchemsrc.com | 373.41 g/mol simsonpharma.comnih.gov |

| Key Structural Difference | Methoxy (B1213986) group at C6 position | Hydroxyl group at C6 position |

Impact of O-Demethylation on Pharmacophore and Receptor Interaction

The pharmacophore of quinazoline-based alpha-1 antagonists generally consists of the 4-aminoquinazoline core, which mimics the catecholamine neurotransmitters, and a side chain connected via a piperazine (B1678402) linker. frontiersin.org The O-demethylation at the 6-position directly alters a key component of this pharmacophore.

The conversion of a methoxy group (-OCH₃) to a hydroxyl group (-OH) has several potential consequences for receptor interaction:

Polarity and Solubility : The introduction of a hydroxyl group increases the polarity of the molecule at that position. This could influence how the molecule orients itself within the receptor's binding pocket.

Hydrogen Bonding : A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a methoxy group can only act as a hydrogen bond acceptor. This creates new opportunities for interaction with amino acid residues in the receptor, potentially altering binding affinity and selectivity.

Receptor Subtype Selectivity : The binding of terazosin itself is complex and time-dependent, and its metabolites are suspected to contribute to this complexity. nih.gov Research on metabolites of similar drugs, such as tamsulosin, has shown that demethylation can introduce selectivity for specific α1-adrenoceptor subtypes (α1D and α1A). nih.gov It is hypothesized that a similar effect could occur with this compound, potentially modifying the receptor interaction profile compared to the parent terazosin. nih.gov

While direct studies on the receptor binding kinetics of purified this compound are limited, the existing evidence strongly suggests that this metabolite is not inert and likely contributes to the sustained receptor binding observed after terazosin administration. nih.gov

Elucidation of Structural Features Contributing to Retained or Modified Biological Activity

The biological activity of this compound is a direct result of its structural features, many of which are retained from the parent compound, with one critical modification.

| Structural Feature | Parent Compound (Terazosin) | Metabolite (this compound) | Contribution to Biological Activity |

| Quinazoline (B50416) Core | Present | Present | Essential for binding to the α1-adrenoceptor; mimics endogenous ligands. |

| 4-Amino Group | Present | Present | A critical feature for high-affinity antagonism in this class of compounds. |

| Piperazine Linker | Present | Present | Provides the correct spatial orientation and flexibility for the molecule to fit into the receptor binding site. |

| Tetrahydrofuran Moiety | Present | Present | Contributes to the overall binding affinity and pharmacokinetic properties. |

| Substituent at C6 | Methoxy (-OCH₃) | Hydroxyl (-OH) | The primary point of modification. The hydroxyl group introduces potential for new hydrogen bonding, altering polarity and possibly receptor subtype selectivity. nih.gov |

| Substituent at C7 | Methoxy (-OCH₃) | Methoxy (-OCH₃) | The retained methoxy group is important for the molecule's interaction with the receptor. |

The retained activity of this compound stems from the preservation of the essential pharmacophore: the 4-aminoquinazoline nucleus and the piperazine side chain. frontiersin.org The modification occurs at the 6-position, where the O-demethylation introduces a hydroxyl group. This change is significant because substitutions on the quinazoline ring are known to influence potency and activity. acs.org The introduction of an 8-hydroxy substituent in other quinazolinone inhibitors has been shown to enhance inhibitory activity compared to an 8-methoxy group. acs.org While this is a different position, it highlights the principle that such a change can modulate biological effect. The presence of this new functional group in this compound could therefore lead to a modified, rather than simply diminished, interaction with α1-adrenoceptor subtypes. nih.gov

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

While specific computational studies focused exclusively on this compound are not widely published, the application of these methods is a standard and powerful approach for elucidating SAR in medicinal chemistry. Computational chemistry and molecular modeling can provide predictive insights where experimental data is scarce.

Potential Applications for this compound:

Molecular Docking: This technique could be used to model the interaction of both terazosin and this compound with the crystal structures or homology models of the α1A, α1B, and α1D adrenoceptor subtypes. Such studies could predict the binding orientation, energy, and specific amino acid interactions for each compound. This would allow for a direct comparison, highlighting how the change from a methoxy to a hydroxyl group affects the binding pose and affinity for each receptor subtype. Similar docking analyses have been used to study how other terazosin analogs bind to different protein targets. frontiersin.org

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of both molecules, such as the electrostatic potential surface and frontier molecular orbitals. plos.org This would reveal how the O-demethylation alters the charge distribution and reactivity of the quinazoline ring system, providing a theoretical basis for changes in receptor interaction.

Pharmacophore Modeling: By comparing the structures and known activities of terazosin, its metabolites, and other related α1-antagonists, a refined pharmacophore model could be developed. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for high-affinity binding and could help explain any observed differences in activity or selectivity.

Analytical Methodologies for 6 O Desmethyl Terazosin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 6-O-Desmethyl terazosin (B121538), providing the necessary resolution to separate it from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of terazosin and its impurities. researchgate.netsciepub.com Method development often focuses on achieving a balance between rapid analysis and high resolution. A typical reversed-phase HPLC method might employ a C18 column with a mobile phase consisting of an aqueous component (like a buffer or dilute acid) and an organic modifier such as acetonitrile (B52724) or methanol. pharmatutor.orgnih.govmdpi.com For instance, a method for the simultaneous determination of prazosin, terazosin, and doxazosin (B1670899) utilized a Kromasil C18 column with a mobile phase composed of acetonitrile-diethylamine, methanol, and ammonium (B1175870) acetate (B1210297), with detection at 254 nm. nih.gov The linearity for terazosin in this method was established in the range of 2–500 μg/ml. nih.gov Another approach involved a mobile phase of acetonitrile and perchloric acid (pH 2.0) for the analysis of terazosin hydrochloride tablets. mdpi.com

The European Pharmacopoeia has also seen updates to its HPLC methods for terazosin impurity profiling, aiming to reduce analysis time significantly. molnar-institute.com A newer method uses a pentafluorophenyl (PFP) stationary phase to effectively separate all impurities, including those poorly retained on traditional C18 columns. molnar-institute.com

Table 1: Example HPLC Method Parameters for Terazosin and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 (250 × 4.6 mm, 5.0 μm) nih.gov | Inertsil ODS-C18 (150 mm × 4.6 mm, 5 μm) pharmatutor.org |

| Mobile Phase | A: ACN–diethylamine (0.05 ml), B: methanol, C: 10 mM Ammonium acetate nih.gov | Water, acetonitrile, triethylamine, pH 6.4 (adjusted with orthophosphoric acid) pharmatutor.org |

| Flow Rate | Not Specified | 1 mL/min pharmatutor.org |

| Detection | 245 nm pharmatutor.org | 254 nm nih.gov |

| Linearity Range | 2–500 μg/ml nih.gov | Not Specified |

| Retention Time | 2.472 min nih.gov | 2.3 min pharmatutor.org |

Supercritical Fluid Chromatography (SFC) for Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for pharmaceutical analysis, including impurity profiling. twistingmemoirs.comuliege.be By using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent, SFC can achieve rapid separations with reduced consumption of organic solvents. twistingmemoirs.com This technique is particularly advantageous for separating complex mixtures and is increasingly being considered for drug impurity profiling. nih.gov The development of SFC methods often involves screening a variety of stationary phases to find the most dissimilar ones, which provides the best chance of separating all components in a complex sample. nih.gov While specific applications of SFC for 6-O-Desmethyl terazosin are not extensively detailed in the provided context, the principles of SFC method development for impurity profiling are directly applicable. nih.govchemsrc.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), offer simple, cost-effective, and rapid methods for the analysis of pharmaceuticals. bioline.org.breprajournals.comsigmaaldrich.com These techniques are well-suited for screening and identification purposes. researchgate.netsciepub.com For the analysis of terazosin and its related compounds, HPTLC methods have been developed using various mobile phase compositions. researchgate.netresearchgate.net For example, a stability-indicating HPTLC method for terazosin used a mobile phase of Chloroform:Toluene:Methanol (9:1:6) on silica (B1680970) gel 60F-254 plates, with detection at 254 nm. researchgate.netresearchgate.net Another HPTLC method developed for several α1-blockers, including terazosin, utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.0) and employed fluorescence detection, offering high sensitivity. researchgate.netresearchgate.net

Table 2: HPTLC Method Parameters for Terazosin Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica gel 60F-254 researchgate.netresearchgate.net | Not Specified |

| Mobile Phase | Chloroform:Toluene:MeOH (9:1:6) researchgate.netresearchgate.net | Acetonitrile and phosphate buffer (0.02 mole/L, pH 3.0) (30:70, v/v) researchgate.net |

| Detection | 254 nm researchgate.net | Fluorescence (Excitation: 332 nm, Emission filter: K400) researchgate.net |

| Linearity Range | 50-2500 μg/ml researchgate.net | 5–100 ng/band researchgate.net |

| Rf Value | ~0.8 researchgate.netresearchgate.net | 0.36 researchgate.net |

Spectrometric and Electroanalytical Techniques

Spectrometric and electroanalytical methods provide complementary information for the identification and quantification of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the quantification of drugs and their metabolites in various matrices, including plasma. researchgate.netresearchgate.net In the analysis of a related compound, sumatriptan (B127528), terazosin was used as an internal standard, demonstrating its suitability for LC-MS/MS methods. nih.gov The precursor ion for terazosin was observed at m/z 388.10, which fragmented to a stable product ion at m/z 290.25. nih.gov This transition is specific and allows for accurate quantification. nih.gov Such methods are invaluable for bioequivalence studies and pharmacokinetic analysis. mdpi.comresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of low concentrations of analytes. researchgate.net

Spectrophotometric and Fluorimetric Methods for Analogous Compounds

While specific spectrophotometric and fluorimetric methods for this compound are not detailed, methods for the parent compound, terazosin, provide a strong basis for potential analytical approaches. Spectrophotometric methods for terazosin often involve the formation of a colored complex. For example, a method has been described where terazosin forms a green chromogen with ferric chloride and potassium ferricyanide, with maximum absorption at 740 nm, obeying Beer-Lambert's law in the 1-10 µg/ml range. ijpsonline.com Another method uses an ion-pair complex with bromophenol blue. sciepub.com

Fluorimetric methods capitalize on the native fluorescence of compounds like terazosin. sbmu.ac.ir The native fluorescence of terazosin in water can be measured at an emission wavelength of 750 nm after excitation at 330 nm. sbmu.ac.ir The sensitivity of this method can be enhanced by forming a binary complex with uranyl acetate. sbmu.ac.ir Fluorescence-based methods have also been developed for other α1-blockers, often involving micelle-enhanced fluorescence or the use of specific fluorescent probes. researchgate.netnih.gov

Electrochemical Methods for Detection

Electrochemical detection methods offer a sensitive and cost-effective approach for the analysis of pharmaceutical compounds. mdpi.comresearchgate.net While specific studies on the direct electrochemical detection of this compound are not extensively detailed in the provided information, the principles of electrochemical analysis applied to the parent compound, Terazosin, and other pharmaceuticals suggest a strong potential for its application.

Electrochemical methods, such as voltammetry, are based on the principle of applying a potential to an electrode and measuring the resulting current. mdpi.com The oxidation or reduction of an electroactive compound at the electrode surface generates a current that is proportional to its concentration. For a compound like this compound, which possesses a quinazoline (B50416) structure similar to its parent compound, it is expected to be electrochemically active. ontosight.ai

The development of an electrochemical method for this compound would involve:

Selection of an appropriate electrode: The choice of electrode material (e.g., glassy carbon, carbon paste, or modified electrodes) is critical for achieving high sensitivity and selectivity.

Optimization of experimental parameters: This includes the pH of the supporting electrolyte, the scan rate, and the potential window.

Investigation of the electrochemical behavior: Techniques like cyclic voltammetry would be used to study the oxidation or reduction mechanism of the compound.

A review of analytical methods for Terazosin mentions the use of four electroanalytical methods, indicating the feasibility of this approach for its metabolites. sciepub.com These methods are often advantageous due to their simplicity, speed, and lower cost compared to other techniques. mdpi.com

Method Development and Validation for Research Applications

The development and validation of analytical methods are fundamental to ensure the reliability and accuracy of research data for this compound.

The validation of an analytical method is a process that demonstrates its suitability for its intended purpose. ich.orgau.dk For this compound, this involves establishing a series of performance characteristics in specific matrices like biological samples (plasma, urine) and for the analysis of reference standards. nih.govwho.int Key validation parameters include:

Specificity and Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as the parent drug (Terazosin), other metabolites, and endogenous substances in the biological matrix. who.int This is often assessed by analyzing blank matrix samples from multiple sources. who.int

Accuracy: The closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For instance, a spectrofluorimetric method for Terazosin achieved an LOD of 0.027 μg L⁻¹. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The following table summarizes the typical validation parameters and their acceptance criteria as per regulatory guidelines:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. who.int | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | Closeness of measured values to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ). |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The extraction efficiency of an analytical method. | Consistent and reproducible. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |

Reference standards are highly purified compounds used as a basis for comparison in analytical procedures. avantorsciences.com For this compound, a well-characterized reference standard is essential for the accurate quantification in various samples.

The qualification of a reference standard involves a comprehensive process to confirm its identity, purity, and potency. This typically includes:

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure. ontosight.ai

Purity Assessment: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed to determine the purity of the standard and to identify and quantify any impurities.

Potency Determination: The potency of the reference standard is often determined by a mass balance approach, taking into account the purity, water content, and residual solvent content.

Organizations like the United States Pharmacopeia (USP) provide well-characterized reference standards for many pharmaceutical compounds and their related substances. avantorsciences.com These standards are rigorously tested by multiple laboratories to ensure their accuracy and reproducibility. avantorsciences.com The use of a qualified reference standard is critical for:

Calibration of analytical instruments.

Preparation of calibration curves and quality control samples in method validation. who.int

Ensuring the traceability and comparability of analytical results across different laboratories and studies.

The following table outlines the key aspects of reference standard qualification:

| Aspect | Methodology | Purpose |

| Identity Confirmation | NMR, MS, IR Spectroscopy ontosight.ai | To verify the chemical structure of the compound. |

| Purity Determination | HPLC, Gas Chromatography (GC) | To quantify the main compound and identify any impurities. |

| Potency Assignment | Mass Balance, Quantitative NMR | To assign a precise value for the concentration or activity of the standard. |

| Stability Assessment | Long-term and accelerated stability studies | To establish storage conditions and re-test dates. |

Bioanalytical Methodologies for Preclinical Samples (e.g., plasma, tissue homogenates from animal models)

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices from preclinical studies, providing essential data on pharmacokinetics. ich.orgau.dknih.gov For this compound, these methods are applied to samples such as plasma and tissue homogenates from animal models. hpra.ie

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed. wuxiapptec.com An LC-MS/MS method for the analysis of this compound in preclinical samples would typically involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: An HPLC system is used to separate this compound from other components in the sample extract. The choice of the chromatographic column and mobile phase is optimized to achieve good separation and peak shape.

Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analyte. This involves the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and an internal standard, which ensures high selectivity.

A study on the enantioselective determination of Terazosin in human plasma utilized normal-phase HPLC with electrospray mass spectrometry, demonstrating the applicability of LC-MS for this class of compounds. nih.gov Another study on sumatriptan used terazosin as an internal standard and quantified it using a triple quadrupole mass spectrometer in the positive ion mode. nih.gov

The development and validation of bioanalytical methods for preclinical samples follow similar principles as outlined in section 5.3.1, with a strong emphasis on the challenges posed by the complexity of the biological matrix. Radioreceptor assays have also been used to study the pharmacokinetics of terazosin, indicating that its metabolites may contribute to its activity. nih.gov

The following table provides an example of a hypothetical LC-MS/MS method for the analysis of this compound in rat plasma:

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined based on the mass spectrum of this compound |

| MRM Transition (Internal Standard) | e.g., Prazosin or a stable isotope-labeled analog |

| Calibration Range | e.g., 0.1 - 100 ng/mL |

Research Directions and Future Perspectives on 6 O Desmethyl Terazosin

Comprehensive Elucidation of Pharmacological and Toxicological Profiles in Preclinical Settings

The foundational step in understanding the potential of 6-O-desmethyl terazosin (B121538) is to establish a comprehensive preclinical profile. Currently, specific pharmacological and toxicological data for this metabolite are scarce. Future research must prioritize in-vitro and in-vivo studies to delineate its characteristics.

Key areas for pharmacological investigation would include:

Receptor Binding Affinity: Determining its binding profile, especially at alpha-1 adrenergic receptors, to understand if it retains the primary mechanism of action of terazosin. drugbank.comwebmd.com

Enzyme Interaction: Assessing its ability to interact with newly identified targets of terazosin, such as phosphoglycerate kinase 1 (PGK1). nih.govnih.gov

Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and half-life. fda.gov

A thorough toxicological assessment is equally critical to establish a preliminary safety profile. This would involve cytotoxicity assays, genotoxicity studies, and acute toxicity studies in animal models.

Potential as a Research Tool for Glycolysis Modulation and Neuroprotection Studies

A groundbreaking discovery has identified terazosin as an activator of PGK1, a key enzyme in glycolysis, the process of cellular energy production. biorxiv.orgajmc.com This activation leads to increased ATP levels and has been linked to significant neuroprotective effects in various preclinical models of Parkinson's disease. nih.govmichaeljfox.org

This opens a compelling avenue of inquiry for 6-O-desmethyl terazosin. A primary research question is whether this metabolite shares the ability to activate PGK1. If it does, it could become an invaluable research tool. Its potentially distinct pharmacokinetic and physicochemical properties could offer advantages in experimental settings, allowing for a more nuanced investigation of the role of glycolysis enhancement in neuroprotection and cellular stress resistance. nih.govnih.gov

Investigation of its Role as a Lead Compound for Novel Therapeutic Agents

The discovery of terazosin's PGK1-activating properties has positioned it as a viable lead compound for the development of novel neuroprotective drugs. frontiersin.org Researchers are already designing and synthesizing terazosin analogs with the aim of optimizing this activity. frontiersin.org

In this context, this compound should be investigated as a potential lead compound itself. Its inherent structure, a natural modification of the terazosin core, could possess unique properties. Medicinal chemists could use its scaffold as a starting point to develop new chemical entities with enhanced potency for PGK1, improved blood-brain barrier penetration, or greater selectivity, potentially leading to a new class of therapeutics for neurodegenerative diseases.

Advanced Preclinical Investigations into Specific Disease Mechanisms

The therapeutic potential of modulating glycolysis via PGK1 activation extends beyond general neuroprotection. Future preclinical studies on this compound should focus on specific disease models where its parent compound has shown promise.

Gastrointestinal Disorders: Recent research has demonstrated that terazosin can ameliorate conditions such as gastric ulcers and ulcerative colitis in animal models. mdpi.com This protective effect is also linked to its ability to activate PGK1, enhance glycolysis, and reduce inflammation and cell death in the gut. mdpi.com It is crucial to investigate whether this compound possesses similar anti-inflammatory and cytoprotective properties in the gastrointestinal tract.

Interactive Data Table: Research Focus on Terazosin and its Metabolite

| Compound | Known Activity | Key Research Area | Potential Application |

|---|---|---|---|

| Terazosin | Alpha-1 Adrenergic Antagonist, PGK1 Activator | Neuroprotection, Glycolysis Modulation | Parkinson's Disease, Gastrointestinal Disorders |

| This compound | Metabolite of Terazosin | Pharmacological Profiling, PGK1 Activity | Research Tool, Lead Compound Discovery |

| 7-O-Desmethyl Terazosin | Metabolite of Terazosin | Pharmacokinetic studies | Comparative Metabolite Analysis |

Q & A

Q. What are the primary mechanisms through which terazosin modulates cellular energy production in neurodegenerative disease models?

Terazosin enhances neuronal energy metabolism by activating the glycolytic enzyme PGK1, which increases ATP synthesis. This mechanism protects motor neurons in ALS models by mitigating energy deficits that disrupt signal transmission . Methodologically, researchers can validate this via ATP quantification (e.g., luciferase assays), PGK1 activity measurements (enzyme kinetics), and neuronal survival assays in toxin-induced or genetic models of neurodegeneration .

Q. Which experimental models are standard for evaluating terazosin’s neuroprotective efficacy in Parkinson’s disease (PD)?

Preclinical models include toxin-induced (e.g., MPTP, 6-OHDA) and genetic (e.g., α-synuclein overexpression) rodent models, where terazosin is administered before neurodegeneration onset. Key endpoints include dopamine release (microdialysis), brain ATP levels (³¹P-MRS), and motor function assessments (rotarod, open-field tests) . Human studies use cerebrospinal fluid (CSF) pharmacokinetics and brain glycolysis rates (FDG-PET) to confirm target engagement .

Q. How is terazosin’s pharmacokinetic profile assessed in preclinical and clinical studies?

Preclinical studies measure plasma and CSF concentrations via LC-MS/MS after single or repeated dosing to establish brain penetration. Clinical trials use dose-escalation designs (e.g., 5 mg/day to 20 mg/day) with serial blood/CSF sampling. Hemodilution effects (e.g., hematocrit reduction) are monitored to adjust dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on terazosin combination therapies for benign prostatic hyperplasia (BPH)?

Meta-analyses of RCTs comparing terazosin with finasteride or tamsulosin reveal conflicting efficacy outcomes (e.g., symptom scores, flow rates). To address heterogeneity, apply sensitivity analysis, subgroup stratification (e.g., baseline prostate size), or Bayesian network meta-analysis. For example, evidence shows terazosin monotherapy outperforms finasteride but not tamsulosin in symptom relief, while combination therapies lack additive benefits .

Q. What methodological strategies are critical for evaluating terazosin’s off-target effects in cancer research?

In prostate cancer (PC3 cells), terazosin induces proteasome inhibition, leading to cell cycle arrest (G0/G1 phase) and apoptosis. Researchers should combine viability assays (Alamar Blue), flow cytometry for cell cycle/death, and proteasome activity assays (e.g., fluorogenic substrates). Dose-response studies (10–100 μM) and validation in xenograft models are essential to exclude cytotoxicity artifacts .

Q. How can terazosin’s repurposing potential for Parkinson’s disease be optimized despite interspecies metabolic differences?

Cross-species pharmacokinetic modeling (rodent-primate-human) accounts for metabolic variations, such as CYP3A4-mediated conversion to 6-O-desmethyl terazosin. Use population PK/PD models to correlate brain ATP levels with clinical outcomes. Retrospective cohort studies (e.g., terazosin vs. tamsulosin in EHR databases) adjust for confounding variables (e.g., age, comorbidities) to validate neuroprotective effects .

Q. What advanced analytical techniques identify and quantify terazosin impurities in pharmaceutical formulations?

NMR and high-resolution MS (e.g., Q-TOF) elucidate impurity structures, such as 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione. For quantification, develop validated HPLC-UV methods with spiked standards. Cytotoxicity screening (SRB assay) ensures impurities do not compromise drug safety .

Methodological Guidance

- Data Contradiction Analysis : Use Cochrane risk-of-bias tools for RCTs and GRADE criteria for evidence certainty. For example, terazosin’s inconsistent BPH efficacy vs. tamsulosin may stem from unblinded designs or heterogeneous patient cohorts .

- Translational Research : Bridge preclinical findings (e.g., PGK1 activation) to human trials by integrating omics (transcriptomics/proteomics) with clinical biomarkers (CSF ATP, FDG-PET glycolysis rates) .

- Statistical Rigor : Apply mixed-effects models for longitudinal data (e.g., symptom scores) and adjust for multiple comparisons (Bonferroni) in neurochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。